2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN4O2/c1-17-11-12-22-20(13-17)24-25(31(22)15-23(32)29-19-8-3-2-4-9-19)26(33)30(16-28-24)14-18-7-5-6-10-21(18)27/h2-13,16H,14-15H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSIVHYWUGEEOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4Cl)CC(=O)NC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is iron ions within cancer cells. Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function. The avidity of cancer cells for iron highlights the potential for iron chelators to be used in cancer therapy.
Mode of Action
This interaction leads to a decrease in the intracellular iron ion level, which can significantly inhibit cancer cell proliferation.
Biochemical Pathways
The compound’s interaction with iron ions affects the biochemical pathways related to cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function. By chelating iron, the compound disrupts these pathways, leading to a decrease in cancer cell proliferation.
Pharmacokinetics
The compound’s ability to selectively bind to ferrous ions suggests it may have good bioavailability within the cellular environment.
Result of Action
The compound’s action results in significant apoptosis in cancer cells. Flow cytometry assays demonstrated that the compound arrested the cell cycle at the G1 phase and induced significant apoptosis in A549 cells in dose and time-dependent manners. Western blot analysis of Bcl-2, Bax, and cleaved caspase-3 proteins further provided evidence that induction of apoptosis by the compound in A549 cells might be at least via the mitochondria pathway.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the presence of ferrous ions. For instance, the addition of Fe2+ abolished the cytotoxicity of the compound. This suggests that the compound’s efficacy may be influenced by the iron ion concentration within the cellular environment.
Biological Activity
2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential anticancer properties. It is a derivative of indole, which is known for its diverse biological activities. The compound's molecular formula is with a molecular weight of 456.9 g/mol.
The primary mechanism of action for this compound involves its interaction with iron ions within cancer cells. This interaction leads to a decrease in intracellular iron levels, which is crucial for cell proliferation and survival. The compound has been shown to induce significant apoptosis in cancer cells by affecting several biochemical pathways:
- Cell Respiration : Disruption of mitochondrial function due to altered iron levels.
- DNA/RNA Synthesis and Repair : Inhibition of nucleic acid synthesis, leading to impaired cell division.
- Cell Cycle Regulation : Induction of cell cycle arrest, particularly at the G1/S checkpoint.
- Protein Function : Modulation of various proteins involved in cell survival and apoptosis pathways.
Anticancer Activity
Research indicates that this compound exhibits potent cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its efficacy against:
- Ovarian Carcinoma (SKOV-3)
- Prostate Cancer (PC-3)
- Cervical Cancer (HeLa)
- Acute Monocytic Leukemia (THP-1)
The compound's IC50 values (the concentration required to inhibit cell growth by 50%) indicate significant potency, with values ranging from 23.69 µM in SKOV-3 cells to higher values in other lines .
Case Studies
- In Vitro Efficacy : A study reported the cytotoxic effects of the compound on SKOV-3 cells, showing an IC50 value of approximately 23.69 µM. This suggests that the compound effectively inhibits the proliferation of ovarian cancer cells .
- Mechanistic Insights : Further investigations revealed that the presence of ferrous ions (Fe²⁺) could abolish the cytotoxic effects of the compound, indicating that its activity is closely tied to iron homeostasis within the cellular environment.
Pharmacokinetics
The pharmacokinetic profile suggests that the compound has good bioavailability due to its selective binding to ferrous ions. This property enhances its potential as an anticancer agent by ensuring effective intracellular concentrations are achieved without excessive systemic toxicity.
Summary Table of Biological Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| SKOV-3 | 23.69 | Apoptosis induction via iron depletion |
| PC-3 | 73.05 | Cell cycle arrest and apoptosis |
| HeLa | 64.66 | Disruption of DNA synthesis |
| THP-1 | 39.08 | Modulation of protein functions related to survival |
Scientific Research Applications
The compound 2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenylacetamide is a synthetic derivative of indole with potential applications in various fields, particularly in medicinal chemistry. Below is a detailed exploration of its applications, supported by research findings and case studies.
Anticancer Activity
Research indicates that compounds similar to this pyrimido-indole derivative exhibit significant anticancer properties. Studies have shown that related indole derivatives can effectively inhibit various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | SKOV-3 | 23.69 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | PC-3 | 73.05 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | HeLa | 64.66 |
| 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole | THP-1 | 39.08 |
The biological activity of this compound may be attributed to several mechanisms:
Inhibition of Cell Proliferation : Indole structures often inhibit pathways involved in cell growth and proliferation.
Induction of Apoptosis : Many indole derivatives trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Modulation of Enzyme Activity : Indole derivatives can act as enzyme inhibitors, affecting metabolic pathways critical for tumor growth.
Anticonvulsant Activity
Similar derivatives have also been studied for their anticonvulsant properties. For example, triazole derivatives demonstrated significant activity against seizures in rodent models, suggesting that modifications to the indole structure could yield compounds with enhanced anticonvulsant effects.
Antiviral Activity
Research has indicated that related compounds exhibit antiviral properties, particularly against viruses like Tobacco Mosaic Virus (TMV). The antiviral activity was tested at various concentrations, with some compounds showing over 40% inactivation at higher doses.
Other Therapeutic Potentials
A comprehensive study evaluated the biological activities of various indole derivatives, including those structurally similar to the compound . The study demonstrated that modifications to the indole core could enhance specific biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory Effects : Certain structural modifications can lead to compounds with anti-inflammatory properties.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of indole derivatives and evaluated their anticancer activity against multiple cancer cell lines. The findings indicated that modifications similar to those found in This compound resulted in enhanced cytotoxicity and apoptosis induction in cancer cells .
Case Study 2: Anticonvulsant Screening
A research team investigated the anticonvulsant properties of various indole derivatives using rodent models. Their results indicated that certain structural features significantly increased seizure protection, suggesting potential therapeutic applications for compounds like the one discussed .
Case Study 3: Antiviral Efficacy
In another study focusing on antiviral properties, researchers tested a range of pyrimido-indole derivatives against TMV. They found that specific modifications led to improved efficacy in viral inhibition, highlighting the potential for developing antiviral agents from this class of compounds .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog with 2-Fluorophenyl Substituent
A closely related compound, 2-[3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl]-N-(2-fluorophenyl)acetamide (), differs only in the substitution of the terminal phenyl group in the acetamide moiety with a 2-fluorophenyl group. Key comparisons include:
The fluorine atom in the analog may improve metabolic stability and membrane permeability compared to the phenyl group in the target compound, a common strategy in drug design to modulate pharmacokinetics .
Methoxybenzyl-Substituted Analog
N-(2-chlorobenzyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide () replaces the 2-chlorobenzyl group with a 4-methoxybenzyl group. This substitution introduces an electron-donating methoxy group, altering the compound’s electronic profile:
The methoxy group may enhance aqueous solubility but reduce interactions with hydrophobic binding pockets, highlighting the trade-off between solubility and target affinity .
Phthalimide-Based Compound
3-Chloro-N-phenyl-phthalimide () shares a chloro-substituted aromatic system and an N-phenyl group but features a phthalimide core instead of pyrimidoindole. Comparisons include:
The pyrimidoindole core in the target compound likely offers superior binding specificity to biological targets compared to the phthalimide scaffold, which is more commonly utilized in materials science .
Indole Derivative with Complex Substituents
The compound N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide () shares an acetamide side chain but incorporates a substituted indole core. Key differences:
The indole derivative’s bulky substituents may improve binding to allosteric protein sites but could reduce bioavailability due to increased molecular weight .
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how can substitution reactions be optimized under mild conditions?
- Methodological Answer : The synthesis of structurally complex compounds like this typically involves substitution reactions, condensation, and cyclization steps. For example, highlights a method using substitution reactions under alkaline conditions (e.g., reacting nitrobenzene derivatives with alcohols) followed by reduction and condensation. To optimize substitution reactions, consider:
- Alkaline Conditions : Use catalysts like K₂CO₃ to enhance nucleophilic displacement .
- Reduction Optimization : Iron powder in acidic conditions (e.g., HCl) can selectively reduce nitro groups to amines without over-reducing sensitive functional groups .
- Condensation Agents : Employ carbodiimides (e.g., DCC) for efficient amide bond formation .
Experimental design (DOE) principles, such as factorial design, can systematically optimize reaction parameters (temperature, solvent, stoichiometry) to improve yields .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer : A combination of spectroscopic methods is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., chlorobenzyl, methyl groups) and confirms regiochemistry. For example, used NMR to resolve methyl and aromatic protons in a similar amide compound .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- Fluorometry : If the compound exhibits fluorescence (common in indole derivatives), spectrofluorometry can assess electronic properties and detect impurities .
Table 1 summarizes key techniques:
| Technique | Application | Reference |
|---|---|---|
| ¹H NMR | Substituent identification | |
| HRMS | Molecular formula confirmation | |
| Fluorometry | Purity assessment |
Q. What safety protocols are essential when handling chlorinated intermediates during synthesis?
- Methodological Answer : Chlorinated compounds require strict safety measures:
- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorobenzyl derivatives) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Disposal : Segregate halogenated waste for proper neutralization .
emphasizes hazard codes like H303/H313/H333 (harmful if swallowed, in contact with skin, or inhaled), requiring protocols such as P264 (wash hands after handling) and P338 (eye rinsing) .
Advanced Research Questions
Q. How can computational reaction path search methods improve the design of this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path algorithms can predict feasible pathways and transition states. For instance, describes ICReDD’s approach using:
- Reaction Network Analysis : Map potential pathways (e.g., cyclization vs. dimerization) to identify low-energy routes .
- Machine Learning : Train models on existing reaction data to predict optimal conditions (solvent, catalyst) .
Tools like Gaussian or ORCA can calculate activation energies, while transition-state searches (e.g., Nudged Elastic Band method) validate mechanistic hypotheses .
Q. How can statistical experimental design resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions (e.g., ambiguous NMR peaks or conflicting MS fragments) require systematic analysis:
- DOE for Replicates : Perform triplicate measurements to assess instrument variability .
- Multivariate Analysis : Use PCA (Principal Component Analysis) to correlate spectral features with structural motifs .
applied fluorometric data normalization to distinguish between similar indole derivatives, resolving signal overlap . Advanced techniques like 2D NMR (COSY, NOESY) or X-ray crystallography (if crystals are obtainable) provide definitive confirmation .
Q. What reactor design principles ensure scalability of this compound’s synthesis without compromising yield?
- Methodological Answer : Scale-up requires balancing mass transfer, heat dissipation, and reaction kinetics:
- Continuous Flow Reactors : Ideal for exothermic steps (e.g., cyclization) to maintain temperature control .
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove byproducts during multi-step syntheses .
classifies reactor design under "Reaction Fundamentals and Reactor Design," emphasizing simulations (e.g., COMSOL) to model mixing efficiency and residence time distributions .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses?
- Methodological Answer : Yield discrepancies often arise from unaccounted side reactions or purification losses. Strategies include:
- Intermediate Trapping : Use LC-MS to identify side products (e.g., dimerization during condensation) .
- Mass Balance Analysis : Compare theoretical vs. isolated masses at each step to pinpoint inefficiencies .
’s DOE framework recommends fractional factorial designs to test variables (e.g., reaction time, catalyst loading) and isolate critical factors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
